molecular formula C15H11NO3 B089399 1-amino-4-methoxyanthracene-9,10-dione CAS No. 116-83-6

1-amino-4-methoxyanthracene-9,10-dione

Cat. No.: B089399
CAS No.: 116-83-6
M. Wt: 253.25 g/mol
InChI Key: KXOGXZAXERYOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-4-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthracene, characterized by the presence of an amino group at the first position, a methoxy group at the fourth position, and two ketone groups at the ninth and tenth positions. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-4-methoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 4-methoxyanthracene-9,10-dione followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as tin(II) chloride in hydrochloric acid for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-amino-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-amino-4-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-4-methoxyanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and make it suitable for specific applications in dye synthesis, biological studies, and potential therapeutic uses .

Properties

IUPAC Name

1-amino-4-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOGXZAXERYOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151262
Record name 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-83-6
Record name 1-Amino-4-methoxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-anthraquinonylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-4-methoxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-1-ANTHRAQUINONYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-4-methoxyanthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
1-amino-4-methoxyanthracene-9,10-dione
Reactant of Route 3
Reactant of Route 3
1-amino-4-methoxyanthracene-9,10-dione
Reactant of Route 4
Reactant of Route 4
1-amino-4-methoxyanthracene-9,10-dione
Reactant of Route 5
Reactant of Route 5
1-amino-4-methoxyanthracene-9,10-dione
Reactant of Route 6
1-amino-4-methoxyanthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.